1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
Brand Name:
Vulcanchem
CAS No.:
121353-89-7
VCID:
VC0040445
InChI:
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7-,9+/m0/s1
SMILES:
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F
Molecular Formula:
C10H13FN2O4
Molecular Weight:
244.22 g/mol
1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
CAS No.: 121353-89-7
Main Products
VCID: VC0040445
Molecular Formula: C10H13FN2O4
Molecular Weight: 244.22 g/mol
CAS No. | 121353-89-7 |
---|---|
Product Name | 1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione |
Molecular Formula | C10H13FN2O4 |
Molecular Weight | 244.22 g/mol |
IUPAC Name | 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7-,9+/m0/s1 |
Standard InChIKey | NPHYUIHLLMXOFR-ACLDMZEESA-N |
Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)CO)F |
SMILES | CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
PubChem Compound | 452079 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume